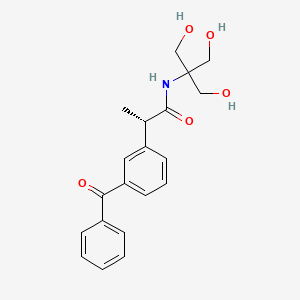
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzoylphenyl group and a dihydroxypropylamide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzoylbenzoic acid and (S)-2-amino-1,3-propanediol.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 3-benzoylbenzoic acid and the amine group of (S)-2-amino-1,3-propanediol. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Advanced purification systems such as HPLC (High-Performance Liquid Chromatography) are used to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield a benzyl group.
科学研究应用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties.
作用机制
The mechanism of action of (S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzoylphenyl group may interact with hydrophobic pockets in proteins, while the dihydroxypropylamide moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
®-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide: The racemic mixture of the compound.
Uniqueness
(S)-2-(3-Benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propanamide is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture
属性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(2S)-2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C20H23NO5/c1-14(19(26)21-20(11-22,12-23)13-24)16-8-5-9-17(10-16)18(25)15-6-3-2-4-7-15/h2-10,14,22-24H,11-13H2,1H3,(H,21,26)/t14-/m0/s1 |
InChI 键 |
XLVOGCLORTXKJL-AWEZNQCLSA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


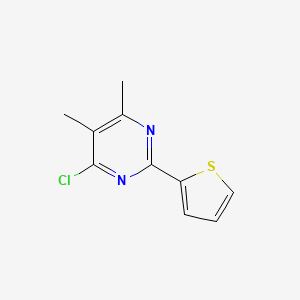
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)
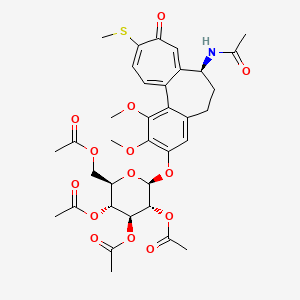
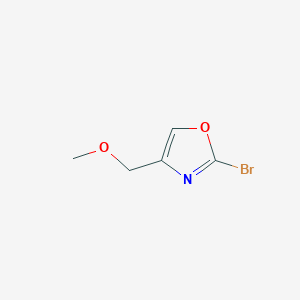
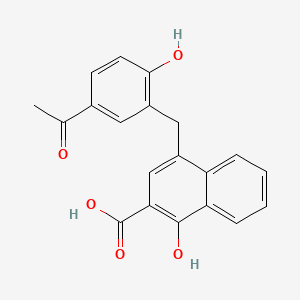
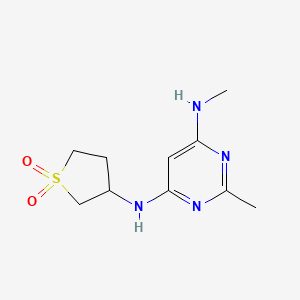
![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)

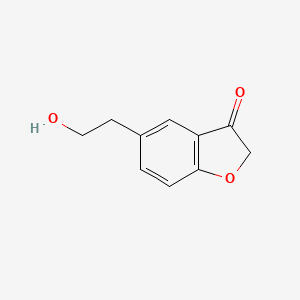
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
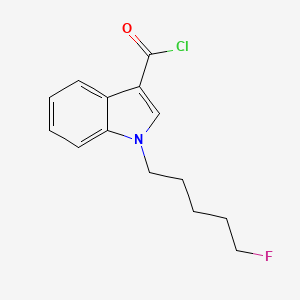
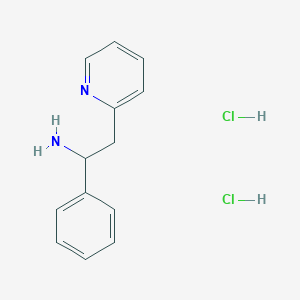
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
